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Compound of Interest

Compound Name: Fmoc-Ala-Ala-Pro-OH

Cat. No.: B184362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-Ala-Pro-OH is a protected tripeptide composed of Alanine, Alanine, and Proline,

with an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is a

valuable building block in solid-phase peptide synthesis (SPPS) for the creation of more

complex peptides and peptidomimetics used in drug discovery and development. Accurate

characterization of this building block is critical to ensure the identity and purity of the final

synthetic peptide. This guide provides a detailed overview of the expected spectroscopic data

(NMR, IR, MS) for Fmoc-Ala-Ala-Pro-OH and the experimental protocols for their acquisition.

Note on Data Availability: As of late 2025, specific, experimentally-derived spectroscopic data

for Fmoc-Ala-Ala-Pro-OH is not widely available in peer-reviewed literature or public spectral

databases. The data presented in this guide is therefore predictive, based on the known

spectroscopic characteristics of the constituent amino acids, the Fmoc protecting group, and

related peptide structures.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for Fmoc-Ala-Ala-Pro-OH.

These predictions are based on established chemical shift and absorption frequency ranges for

the functional groups and structural motifs present in the molecule.
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Table 1: Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz)
Chemical Shift
(ppm)

Multiplicity Number of Protons Assignment

~12.5 br s 1H COOH

~7.90 d 2H Fmoc aromatic

~7.70 d 2H Fmoc aromatic

~7.42 t 2H Fmoc aromatic

~7.33 t 2H Fmoc aromatic

~7.5-8.0 d 1H Ala¹ NH

~8.0-8.5 d 1H Ala² NH

~4.1-4.4 m 4H
Fmoc-CH, Fmoc-CH₂,

Ala¹-αH

~4.0-4.3 m 1H Ala²-αH

~4.2-4.5 m 1H Pro-αH

~3.4-3.7 m 2H Pro-δCH₂

~1.8-2.2 m 4H Pro-βCH₂, Pro-γCH₂

~1.25 d 3H Ala¹-CH₃

~1.20 d 3H Ala²-CH₃

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, ~100 MHz)
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Chemical Shift (ppm) Assignment

~173-175 Pro-COOH

~171-173 Ala¹ & Ala² C=O (amide)

~156 Fmoc C=O

~144 Fmoc aromatic (quaternary)

~141 Fmoc aromatic (quaternary)

~128 Fmoc aromatic CH

~127 Fmoc aromatic CH

~125 Fmoc aromatic CH

~120 Fmoc aromatic CH

~66 Fmoc-CH₂

~59 Pro-αC

~50 Ala¹-αC

~48 Ala²-αC

~47 Fmoc-CH

~46 Pro-δC

~29 Pro-βC

~24 Pro-γC

~18 Ala¹-CH₃

~17 Ala²-CH₃

Table 3: Predicted IR Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400-2400 Broad O-H stretch (carboxylic acid)

~3300 Medium N-H stretch (amide)

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~1740 Strong C=O stretch (Fmoc urethane)

~1710 Strong
C=O stretch (carboxylic acid

dimer)

~1650 Strong C=O stretch (Amide I)

~1540 Strong N-H bend (Amide II)

~1450, ~740 Medium-Strong Aromatic C=C bend (Fmoc)

Table 4: Predicted Mass Spectrometry Data
Parameter Value

Molecular Formula C₂₆H₂₉N₃O₆

Molecular Weight 479.53 g/mol

Exact Mass 479.2056

Expected [M+H]⁺ 480.2134

Expected [M+Na]⁺ 502.1953

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These are

generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of Fmoc-Ala-Ala-Pro-OH in approximately 0.7 mL of

a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully

dissolved.

Instrumentation: Utilize a 400 MHz or higher field strength NMR spectrometer.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample.

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio (typically 16-64 scans).

Set the spectral width to cover the range of -1 to 13 ppm.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

A greater number of scans will be required due to the low natural abundance of ¹³C

(typically 1024 or more scans).

Set the spectral width to cover the range of 0 to 200 ppm.

Process and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid

samples. Place a small amount of the powdered Fmoc-Ala-Ala-Pro-OH onto the ATR

crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:
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Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol, acetonitrile, or a mixture with water, often with a small amount of

formic acid (0.1%) to promote ionization.

Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

Acquisition:

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Acquire the mass spectrum in positive ion mode to observe protonated species like

[M+H]⁺ and sodium adducts [M+Na]⁺.

Set the mass range to scan from approximately m/z 100 to 1000.

The high-resolution data allows for the determination of the elemental composition by

comparing the measured exact mass to the theoretical mass.

Visualization of Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a

protected peptide like Fmoc-Ala-Ala-Pro-OH.
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Caption: Workflow for the synthesis and spectroscopic characterization of Fmoc-Ala-Ala-Pro-
OH.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of Fmoc-Ala-Ala-Pro-OH]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184362#spectroscopic-data-nmr-ir-ms-for-fmoc-ala-
ala-pro-oh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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